molecular formula C16H14BrN3O2S2 B6085503 2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol

2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol

Cat. No. B6085503
M. Wt: 424.3 g/mol
InChI Key: JELFZUNCDSJEAG-UHFFFAOYSA-N
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Description

2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPTP and has been extensively studied for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BPTP has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, a signaling pathway that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. BPTP has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, BPTP has been shown to inhibit the aggregation of amyloid-beta peptides, which is a desirable effect for therapeutic agents for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol in lab experiments include its potent anticancer activity and its potential as a therapeutic agent for Alzheimer's disease. However, the limitations of using BPTP in lab experiments include its relatively low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity to normal cells.

Future Directions

There are several future directions for research on 2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol. One direction is to investigate the potential of BPTP as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to explore the potential of BPTP as a chemosensitizer, which can enhance the efficacy of existing anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of BPTP and to optimize its synthesis method for higher yield and purity.

Synthesis Methods

The synthesis method of 2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol involves the reaction of 2-bromo-4-hydroxyacetophenone with ethyl bromoacetate, followed by the reaction of the resulting compound with 2-aminothiazole and 2-pyrimidinylthiomethyl chloride. The final product is obtained by the reaction of the intermediate compound with sodium ethoxide. This synthesis method has been optimized for high yield and purity.

Scientific Research Applications

2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol has been extensively studied for its potential applications in various fields. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. BPTP has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. Additionally, BPTP has been studied for its antibacterial and antifungal properties.

properties

IUPAC Name

2-bromo-6-ethoxy-4-[4-(pyrimidin-2-ylsulfanylmethyl)-1,3-thiazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2S2/c1-2-22-13-7-10(6-12(17)14(13)21)15-20-11(8-23-15)9-24-16-18-4-3-5-19-16/h3-8,21H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELFZUNCDSJEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NC(=CS2)CSC3=NC=CC=N3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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